Aurora A inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurora A inhibitor 2 is a small molecule compound designed to selectively inhibit Aurora kinase A, a serine/threonine kinase crucial for cell division and mitosis. Aurora kinase A is often overexpressed in various cancers, making it a significant target for cancer therapy . The inhibition of Aurora kinase A can disrupt mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aurora A inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes:
Formation of the Core Structure: This involves the construction of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as amines, hydroxyls, or halogens to enhance binding affinity and selectivity.
Final Coupling: The final step often involves coupling the core structure with specific side chains or substituents to achieve the desired inhibitory activity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Aurora A inhibitor 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Aurora A inhibitor 2 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of Aurora kinase A in cancer cell proliferation and tumor growth.
Cell Cycle Studies: Employed to investigate the mechanisms of mitosis and cell division, providing insights into the regulation of the cell cycle.
Drug Development: Serves as a lead compound for developing new anticancer therapies targeting Aurora kinase A.
Biological Research: Utilized in studies exploring the interaction of Aurora kinase A with other cellular proteins and pathways.
Wirkmechanismus
Aurora A inhibitor 2 exerts its effects by binding to the active site of Aurora kinase A, preventing its phosphorylation and activation. This inhibition disrupts the kinase’s ability to regulate mitosis, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include:
Phosphorylation Inhibition: Blocking the phosphorylation of key substrates involved in mitosis.
Disruption of Spindle Assembly: Interfering with the formation of the mitotic spindle, essential for chromosome segregation.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Aurora A inhibitor 2 can be compared with other similar compounds, such as:
MK-8745: Another Aurora kinase A inhibitor with distinct binding affinities and selectivity profiles.
TC-A2317: A compound that targets both Aurora kinase A and B, offering broader inhibitory effects.
Uniqueness: this compound stands out due to its high selectivity for Aurora kinase A, minimizing off-target effects and enhancing its therapeutic potential .
Eigenschaften
Molekularformel |
C24H26N6O3 |
---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
N-[6-[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-6-yl]-1H-benzimidazol-2-yl]propanamide |
InChI |
InChI=1S/C24H26N6O3/c1-2-22(31)28-24-26-20-6-4-17(14-21(20)27-24)16-3-5-19-18(13-16)23(32)30(15-25-19)8-7-29-9-11-33-12-10-29/h3-6,13-15H,2,7-12H2,1H3,(H2,26,27,28,31) |
InChI-Schlüssel |
WKBADCPZJIWSRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=CC4=C(C=C3)N=CN(C4=O)CCN5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.